molecular formula C15H19N3O3S B12160440 (1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B12160440
M. Wt: 321.4 g/mol
InChI Key: BGFZEVRIXPCAPU-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the condensation of phenylhydrazine with cyclohexanedione, followed by further reactions to introduce the piperazine and methanone groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability . The methanone group may contribute to the compound’s stability and reactivity, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of the indole core, piperazine ring, and methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

(1-methylindol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H19N3O3S/c1-16-7-6-12-13(4-3-5-14(12)16)15(19)17-8-10-18(11-9-17)22(2,20)21/h3-7H,8-11H2,1-2H3

InChI Key

BGFZEVRIXPCAPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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